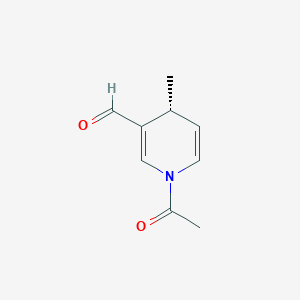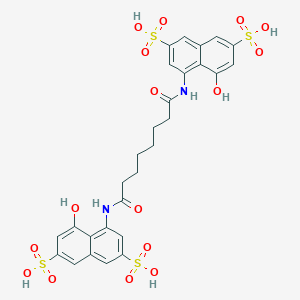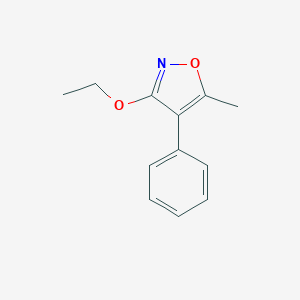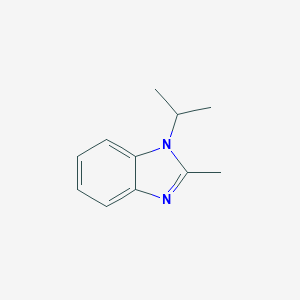
2-Methyl-1-propan-2-ylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-propan-2-ylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly referred to as Toloxatone, and it has been widely studied for its potential use in treating depression. In
Wirkmechanismus
Toloxatone works by inhibiting MAO-A, which is responsible for breaking down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, Toloxatone increases the levels of these neurotransmitters, which are known to regulate mood, anxiety, and stress. This leads to an improvement in mood and a reduction in anxiety and stress.
Biochemical and Physiological Effects:
Toloxatone has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These biochemical and physiological effects are thought to be responsible for the antidepressant effects of Toloxatone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Toloxatone is that it is a reversible inhibitor of MAO-A, which means that it has a lower risk of inducing serotonin syndrome, a potentially life-threatening condition that can occur when too much serotonin accumulates in the brain. However, Toloxatone has limitations in lab experiments, as it can be difficult to obtain high-quality crystals for X-ray crystallography studies.
Zukünftige Richtungen
There are several future directions for the study of Toloxatone. One direction is to investigate its potential use in combination with other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Another direction is to explore its potential use in treating other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder (PTSD). Additionally, further research is needed to understand the long-term effects of Toloxatone on the brain and to develop new synthesis methods that can improve the yield and purity of the product.
Conclusion:
In conclusion, Toloxatone is a chemical compound that has been widely studied for its potential use in treating depression. It works by inhibiting MAO-A, which increases the levels of serotonin, norepinephrine, and dopamine in the brain. Toloxatone has advantages and limitations in lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of Toloxatone as an antidepressant and to develop new synthesis methods that can improve the yield and purity of the product.
Synthesemethoden
The synthesis of Toloxatone involves the reaction of 2-methylbenzimidazole with isobutyraldehyde in the presence of sodium triacetoxyborohydride. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Toloxatone has been widely studied for its potential use in treating depression. It is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, Toloxatone increases the levels of these neurotransmitters, which are known to regulate mood, anxiety, and stress.
Eigenschaften
IUPAC Name |
2-methyl-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(2)13-9(3)12-10-6-4-5-7-11(10)13/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYPBIGZLJIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-propan-2-ylbenzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


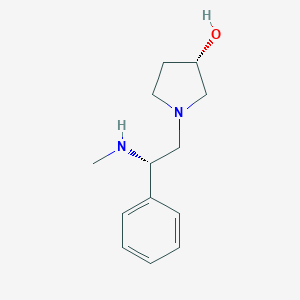
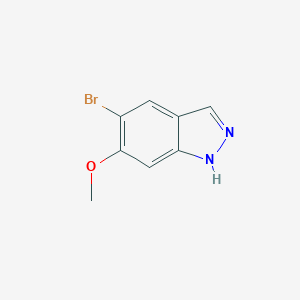


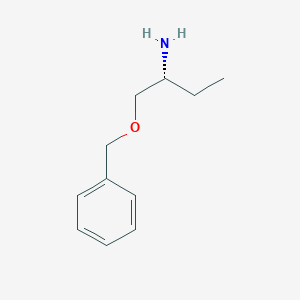


![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
